3-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide
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Overview
Description
3-methyl-N’-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is a complex organic compound that features a benzene ring substituted with a 3-methyl group and a carboximidamide group, which is further esterified with 2,4,5-trimethoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide typically involves multiple steps:
Formation of 2,4,5-trimethoxybenzoic acid chloride: This can be achieved by reacting 2,4,5-trimethoxybenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzenes or benzoates.
Scientific Research Applications
3-methyl-N’-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those with anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or marker in biochemical assays to study enzyme activities or cellular processes.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzoic acid: A related compound with similar structural features but different functional groups.
Methyl 3,4,5-trimethoxybenzoate: Another similar compound used in various synthetic applications.
Uniqueness
3-methyl-N’-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester linkage and trimethoxy substitution pattern make it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C18H20N2O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H20N2O5/c1-11-6-5-7-12(8-11)17(19)20-25-18(21)13-9-15(23-3)16(24-4)10-14(13)22-2/h5-10H,1-4H3,(H2,19,20) |
InChI Key |
FDZOEQAVTRFTRT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC(=C(C=C2OC)OC)OC)/N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC(=C(C=C2OC)OC)OC)N |
solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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